molecular formula C17H25NO5 B13231246 5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid

Cat. No.: B13231246
M. Wt: 323.4 g/mol
InChI Key: RNSCZPDNCHHQHC-UHFFFAOYSA-N
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Description

5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid is a synthetic organic compound with the molecular formula C13H17NO4 It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a propoxymethyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-aminopentanoic acid and benzyl chloroformate.

    Protection of Amino Group: The amino group of 5-aminopentanoic acid is protected by reacting it with benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected intermediate.

    Introduction of Propoxymethyl Group: The protected intermediate is then reacted with propoxymethyl halide under basic conditions to introduce the propoxymethyl group.

    Deprotection: Finally, the benzyloxycarbonyl group is removed under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the amino and propoxymethyl groups can participate in binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-{[(Benzyloxy)carbonyl]amino}pentanoic acid: Similar structure but lacks the propoxymethyl group.

    N-Cbz-5-aminovaleric acid: Another related compound with a similar backbone but different functional groups.

Uniqueness

5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid is unique due to the presence of the propoxymethyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)-3-(propoxymethyl)pentanoic acid

InChI

InChI=1S/C17H25NO5/c1-2-10-22-12-15(11-16(19)20)8-9-18-17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,18,21)(H,19,20)

InChI Key

RNSCZPDNCHHQHC-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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